Tegileridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

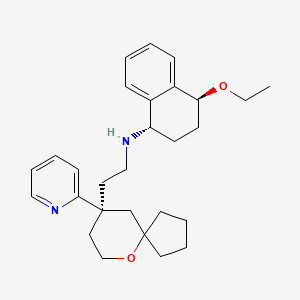

Tegileridine is a small molecule μ-opioid receptor biased agonist developed by Jiangsu Hengrui Pharmaceuticals Co., Ltd. It is primarily used for the treatment of postoperative pain. This compound selectively activates the G-protein-coupled pathway, which mediates strong central analgesic effects and only weakly activates the β-arrestin-2 pathway implicated in adverse events like respiratory depression and gastrointestinal dysfunction . In January 2024, this compound received its first approval in China for the treatment of moderate to severe pain after abdominal surgery .

Preparation Methods

The synthetic routes and reaction conditions for tegileridine involve several steps. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods for this compound are optimized to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Chemical Reactions Analysis

Tegileridine undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can be reduced to yield reduced forms.

Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.

Scientific Research Applications

Tegileridine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study μ-opioid receptor biased agonists.

Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

Industry: Utilized in the development of new analgesic drugs and pain management therapies.

Mechanism of Action

Tegileridine exerts its effects by selectively activating the μ-opioid receptor, specifically the G-protein-coupled pathway. This activation leads to strong central analgesic effects while minimizing the activation of the β-arrestin-2 pathway, which is associated with adverse events like respiratory depression and gastrointestinal dysfunction. The molecular targets and pathways involved include the μ-opioid receptor and associated G-protein signaling pathways .

Comparison with Similar Compounds

Tegileridine is similar to compounds such as oliceridine, TRV734, and SHR9352. These compounds also act as biased agonists, preferentially activating the G-protein signaling pathway over β-arrestin 2 recruitment. What sets this compound apart is its specific efficacy and safety profile, which has been optimized for the treatment of postoperative pain. The similar compounds include:

- Oliceridine

- TRV734

- SHR9352 .

Biological Activity

Tegileridine, a novel compound classified as an oxa spiro derivative, has garnered attention for its biological activity, particularly as a potent agonist of the μ-opioid receptor (MOR). This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

| Property | Details |

|---|---|

| Common Name | This compound |

| CAS Number | 2095345-66-5 |

| Molecular Formula | C28H38N2O2 |

| Molecular Weight | 434.61 g/mol |

| LogP | 4.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 7 |

This compound's structure contributes to its unique pharmacological profile, allowing it to interact selectively with opioid receptors while minimizing undesirable side effects associated with traditional opioids.

This compound primarily acts as an agonist at the μ-opioid receptor (MOR), which is known to mediate analgesic effects. Unlike conventional opioids that often activate β-arrestin pathways leading to adverse effects such as respiratory depression and addiction, this compound appears to reduce these side effects by modulating the β-arrestin signaling pathway. This selective modulation enhances its therapeutic potential in pain management while mitigating risks associated with opioid use .

Pharmacological Profile

- Analgesic Activity : this compound has demonstrated significant analgesic properties in preclinical studies, making it a candidate for treating acute and chronic pain conditions.

- Reduced Side Effects : By selectively activating MOR and minimizing β-arrestin engagement, this compound aims to provide pain relief without the typical opioid-related side effects .

- Potential Applications : The compound is being investigated for various pain-related diseases and conditions, including postoperative pain and chronic pain syndromes .

Clinical Trials

Recent clinical trials have focused on evaluating the efficacy and safety profile of this compound in human subjects. Notably, the Phase 3 CARES-310 study assessed its performance compared to standard opioid treatments. Preliminary results indicated that this compound provided comparable analgesia with a significantly lower incidence of adverse effects related to traditional opioids .

Comparative Studies

A comparative analysis involving this compound and other opioid agonists highlighted its favorable pharmacokinetic properties. The following table summarizes key findings from these studies:

| Compound | Efficacy (Pain Relief) | Side Effects (Incidence) | Remarks |

|---|---|---|---|

| This compound | High | Low | Reduced β-arrestin activity |

| Morphine | High | Moderate | Common opioid side effects |

| Oxycodone | Moderate | High | Higher addiction potential |

Properties

CAS No. |

2095345-66-5 |

|---|---|

Molecular Formula |

C28H38N2O2 |

Molecular Weight |

434.6 g/mol |

IUPAC Name |

(1S,4S)-4-ethoxy-N-[2-[(9R)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C28H38N2O2/c1-2-31-25-13-12-24(22-9-3-4-10-23(22)25)29-19-16-27(26-11-5-8-18-30-26)17-20-32-28(21-27)14-6-7-15-28/h3-5,8-11,18,24-25,29H,2,6-7,12-17,19-21H2,1H3/t24-,25-,27+/m0/s1 |

InChI Key |

YUMLNLMFBWBKSK-OHSXHVKISA-N |

Isomeric SMILES |

CCO[C@H]1CC[C@@H](C2=CC=CC=C12)NCC[C@]3(CCOC4(C3)CCCC4)C5=CC=CC=N5 |

Canonical SMILES |

CCOC1CCC(C2=CC=CC=C12)NCCC3(CCOC4(C3)CCCC4)C5=CC=CC=N5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.